Nitroxoline vs. Nitrofurantoin: Superior In Vitro Potency Against Uropathogens
In a direct head-to-head comparison against 3012 clinical urinary isolates, nitroxoline demonstrated significantly greater in vitro potency than nitrofurantoin, a first-line UTI treatment. For most uropathogens excluding P. aeruginosa, nitroxoline MIC90 values were ≤16 mg/L, which were 2- to >16-fold lower than those of nitrofurantoin [1]. Nitroxoline also maintained non-inferior bactericidal activity in artificial urine against key pathogens like E. coli and P. mirabilis [1].
| Evidence Dimension | Antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | ≤16 mg/L (for most uropathogens) |
| Comparator Or Baseline | Nitrofurantoin |
| Quantified Difference | 2- to >16-fold lower MIC90 values |
| Conditions | Broth microdilution against 3012 clinical urinary isolates (including multidrug-resistant strains) |
Why This Matters
This demonstrates that nitroxoline has superior in vitro potency against common uropathogens compared to a widely used clinical alternative, suggesting it may be a more effective option for treating uncomplicated UTIs, particularly in settings with rising nitrofurantoin resistance.
- [1] Sobke, A., et al. (2017). Empirical treatment of lower urinary tract infections in the face of spreading multidrug resistance: in vitro study on the effectiveness of nitroxoline. International Journal of Antimicrobial Agents, 50(4), 569-574. View Source
